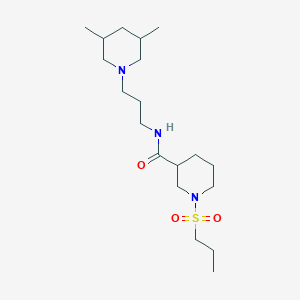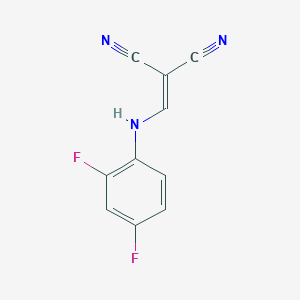
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde
Vue d'ensemble
Description
“3-(2-Hydroxyethoxy)benzaldehyde” is an organic compound with the molecular formula C9H10O3 . It has a molecular weight of 166.17 . The compound is a solid and appears colorless to light yellow to light orange in its pure form .
Synthesis Analysis
While specific synthesis methods for “3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde” were not found, it’s worth noting that 3-hydroxy-2-aryl acrylate, a related compound, is a vital precursor in the synthesis of natural products and in the development of essential drugs .
Molecular Structure Analysis
The molecular structure of “3-(2-Hydroxyethoxy)benzaldehyde” is based on structures generated from information available in databases . The SMILES string for this compound is OCCOc1cccc(C=O)c1 .
Physical And Chemical Properties Analysis
“3-(2-Hydroxyethoxy)benzaldehyde” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.20 and a refractive index of 1.57 . It should be stored under inert gas at a temperature between 0-10°C . The compound is hygroscopic and heat sensitive .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : Vanillin, a closely related compound, is an important intermediate in perfumery, pharmaceutical, and food flavoring industries. Detailed synthesis methods for vanillin are proposed, offering insights for similar compounds like 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde (Tan Ju & Liao Xin, 2003).
- Derivative Synthesis : The synthesis of derivatives like 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack reactions highlights potential synthetic pathways for related compounds (Lu Yong-zhong, 2011).
- Chalcone Derivatives : The synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activity testing indicate possible applications in developing antioxidants (Chairul Rijal, W. Haryadi & C. Anwar, 2022).
Pharmacological Properties
- Anti-Asthmatic Activity : Phenolic compounds, including derivatives of vanillin, have demonstrated significant anti-asthmatic activities, suggesting potential pharmacological uses for related benzaldehyde compounds (Young-Woon Jang, J. Lee & Chang Jong Kim, 2010).
Spectroscopic and Structural Analysis
- Spectroscopic Characteristics : Studies on the absorption and fluorescence spectral characteristics of vanillin and its derivatives provide a basis for understanding the optical properties of similar compounds (N. Rajendiran & T. Balasubramanian, 2008).
Application in Material Science
- Crystal Structure Analysis : The crystal structures of methoxybenzaldehyde oxime derivatives, which are structurally related, offer insights into the physical and chemical properties of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde (L. Gomes et al., 2018).
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Schiff bases of similar aldehydes have shown remarkable antimicrobial and antiaflatoxigenic activities, indicating potential applications in food preservation and pharmaceuticals (Nanishankar V. Harohally et al., 2017).
Electrochemical Applications
- Electrochemical Sensing : The electrochemical sensing of vanillin using advanced materials suggests the potential for developing sensors based on 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde for various applications (V. Manikandan et al., 2022).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to target various biological systems . For instance, compounds with a similar structure have been reported to inhibit the terminase complex of Herpes Simplex Virus Type 1 (HSV-1) and Mycobacterium tuberculosis leucyl-tRNA synthetase .
Biochemical Pathways
Related compounds have been shown to affect the replication of hsv-1 by inhibiting the terminase complex and the protein synthesis in Mycobacterium tuberculosis by inhibiting leucyl-tRNA synthetase .
Result of Action
Structurally similar compounds have been shown to inhibit the replication of hsv-1 and the protein synthesis in Mycobacterium tuberculosis , suggesting potential antiviral and antibacterial effects.
Propriétés
IUPAC Name |
3-(2-hydroxyethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRMLRGPYHHCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2911966.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2911967.png)
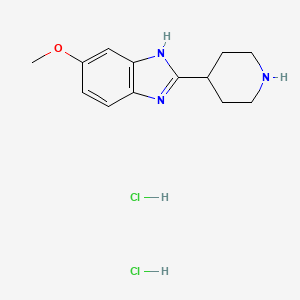
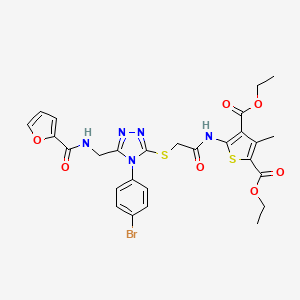
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)


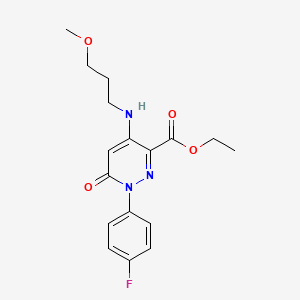


![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)

